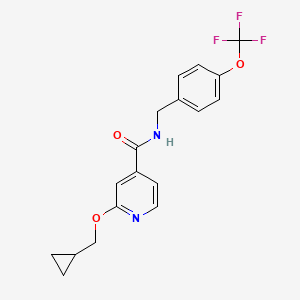
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropylmethoxy group, a trifluoromethoxybenzyl group, and an isonicotinamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclopropylmethoxy intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.
Synthesis of the trifluoromethoxybenzyl intermediate:
Coupling of intermediates: The cyclopropylmethoxy and trifluoromethoxybenzyl intermediates are then coupled with isonicotinic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient production, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isonicotinamide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the isonicotinamide moiety may interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)benzyl)isonicotinamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-(cyclopropylmethoxy)-N-(4-methoxybenzyl)isonicotinamide: Similar structure but with a methoxy group instead of trifluoromethoxy.
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)phenyl)isonicotinamide: Similar structure but with a phenyl group instead of benzyl.
Uniqueness
The presence of the trifluoromethoxy group in 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These features distinguish it from similar compounds and make it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVLHPVHDJMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














